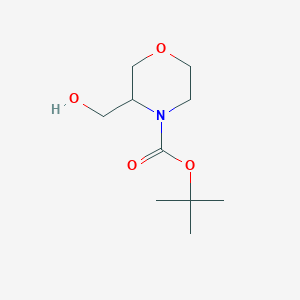

Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate

描述

Chemical Identity and Nomenclature

This compound is a morpholine derivative characterized by its distinct functional groups and heterocyclic structure. The chemical compound is precisely identified through various standardized classification systems and identifiers as detailed below.

The compound is registered with the Chemical Abstracts Service (CAS) under number 473923-56-7, serving as its primary identification in chemical databases and literature. Its molecular formula is C10H19NO4, indicating its composition of 10 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms. This corresponds to a molecular weight of 217.26 grams per mole.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound, which provides a precise description of its chemical structure. The compound is also known by several synonyms in scientific literature and commercial catalogs, including:

- 4-Boc-(3-Hydroxymethyl)morpholine

- 3-Hydroxymethyl-4-Bocmorpholine

- N-Boc-3-(hydroxymethyl)morpholine

- 3-Hydroxymethyl-morpholine-4-carboxylic acid tert-butyl ester

- 4-Morpholinecarboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester

The compound's structural information is encoded in several standardized formats:

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(11)6-12/h8,12H,4-7H2,1-3H3 |

| InChI Key | AIQSXVGBMCJQAG-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCOCC1CO |

Notably, stereoisomers of this compound exist, with distinct CAS numbers assigned to the (R) configuration (215917-99-0) and the (S) configuration (714971-28-5), highlighting the stereochemical complexity of this molecule.

Historical Context in Heterocyclic Chemistry

This compound embodies the convergence of two significant developments in organic chemistry: heterocyclic chemistry and protective group methodology. To understand its place in chemical history, we must examine the evolution of both these chemical domains.

Heterocyclic chemistry emerged as a distinct discipline in the 1800s, developing alongside the broader field of organic chemistry. Morpholine, the core heterocycle in the title compound, represents an important class of saturated heterocycles containing both oxygen and nitrogen atoms in a six-membered ring. The term "morpholine" was coined by Ludwig Knorr, who mistakenly believed this structure was part of morphine's complex framework. Despite this etymological error, morpholine became an essential building block in organic synthesis.

The morpholine ring consists of two two-carbon units connected by a nitrogen atom and an oxygen atom, creating a versatile scaffold with distinctive physical and chemical properties. By the mid-20th century, morpholine derivatives had established themselves as important structural elements in medicinal chemistry due to their favorable physicochemical and biological properties.

The other key historical development relevant to the title compound is the introduction of the tert-butyloxycarbonyl (tert-butoxycarbonyl) protecting group, commonly referred to as the "Boc group" in the scientific literature. This protective group emerged as a crucial tool in organic synthesis, particularly for the protection of amine functionalities during complex synthetic sequences. The development of orthogonal protection strategies, including the Boc group, revolutionized peptide synthesis and complex molecule construction in the latter half of the 20th century.

Di-tert-butyl dicarbonate, a key reagent for introducing the Boc protecting group, was developed as a safer alternative to earlier reagents. The Boc group gained prominence due to its stability under basic conditions and convenient removal under acidic conditions, making it particularly valuable in multistep synthesis procedures.

The convergence of morpholine chemistry and protective group methodology led to the development of compounds like this compound, which serves as an important intermediate in modern synthetic pathways, particularly in pharmaceutical development.

Structural Features and Stereochemical Significance

This compound possesses a complex structure with several noteworthy features that contribute to its chemical behavior and synthetic utility. The compound's architecture can be divided into three primary structural elements: the morpholine heterocycle, the tert-butyloxycarbonyl protecting group, and the hydroxymethyl substituent.

The morpholine ring forms the core of the molecule, consisting of a six-membered heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 4. This saturated heterocycle adopts a chair conformation similar to cyclohexane, but the presence of the oxygen and nitrogen atoms introduces significant electronic effects and hydrogen bonding capabilities.

The nitrogen atom of the morpholine ring bears a tert-butyloxycarbonyl (Boc) protecting group. This carbamate structure consists of a carbonyl group directly attached to the nitrogen atom, with a tert-butoxy group (-OC(CH3)3) connected to the carbonyl carbon. The Boc group serves multiple functions in this molecule:

- It modifies the reactivity of the nitrogen atom by reducing its nucleophilicity

- It introduces conformational constraints due to partial double-bond character in the N-C(O) bond

- It provides acid-labile protection that can be selectively removed under specific conditions

The third key structural element is the hydroxymethyl group (-CH2OH) at position 3 of the morpholine ring. This primary alcohol functionality introduces a reactive site for further transformations and contributes to the compound's hydrogen bonding profile and solubility properties. The positioning of this hydroxymethyl group at C-3 creates a stereogenic center, leading to significant stereochemical considerations.

The stereochemistry at the C-3 position is particularly important for this compound. The molecule can exist in two enantiomeric forms:

- (R)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (CAS: 215917-99-0)

- (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (CAS: 714971-28-5)

These stereoisomers possess identical physical properties but differ in their three-dimensional arrangement and potentially in their biological activities. The stereochemical purity of these compounds is crucial for certain applications, particularly in pharmaceutical development where stereochemistry can significantly impact biological activity.

Physical properties of this compound include:

| Property | Value |

|---|---|

| Physical State | Not specified in sources |

| Boiling Point | 320.7 °C at 760 mmHg |

| Density | 1.118 g/cm³ |

| Flash Point | 147.8 °C |

| pKa (predicted) | 14.85±0.10 |

The compound also exhibits distinctive conformational behavior due to the restricted rotation around the N-C(O) bond of the carbamate group. This restricted rotation creates rotamers that can be observed at room temperature through nuclear magnetic resonance spectroscopy, adding complexity to the structural analysis of this compound.

The presence of multiple functional groups within this compound creates opportunities for diverse chemical transformations:

- The hydroxymethyl group can undergo oxidation, reduction, or substitution reactions

- The Boc protecting group can be selectively removed under acidic conditions

- The morpholine ring provides opportunities for further functionalization at various positions

The combination of these structural features makes this compound a valuable building block in organic synthesis, particularly in the preparation of pharmaceutically relevant compounds where the morpholine ring appears as a privileged structure.

属性

IUPAC Name |

tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(11)6-12/h8,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQSXVGBMCJQAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407883 | |

| Record name | Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473923-56-7 | |

| Record name | Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity . The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

化学反应分析

Types of Reactions

Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form different morpholine derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group typically yields a carboxylic acid derivative .

科学研究应用

Chemistry

In the realm of chemistry, tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate serves as a versatile building block for synthesizing more complex molecules. Its structural attributes allow for various chemical transformations, including oxidation and substitution reactions.

Biology

This compound has garnered attention in biological research due to its potential as a scaffold for drug development. The morpholine ring is prevalent in many pharmaceuticals, while the tert-butyl and hydroxymethyl groups enhance stability and bioavailability .

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their therapeutic effects. They may act as enzyme inhibitors or receptor modulators, showing promise in treating diverse diseases. Notably, it has demonstrated antitumor activity by inducing apoptosis in cancer cell lines .

Antitumor Properties

Research indicates that this compound possesses antitumor activity. In laboratory studies, it was shown to significantly reduce cell viability in human cancer cell lines at concentrations above 10 µM. The compound's IC50 value was approximately 15 µM, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Studies have shown effective inhibition of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values determined at 50 µg/mL for Staphylococcus aureus and 75 µg/mL for Escherichia coli .

Table 1: Summary of Biological Activities

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Application Potential |

|---|---|---|

| Tert-butyl 3-methylmorpholine-4-carboxylate | Lacks hydroxymethyl group | Less versatile |

| Tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate | Contains additional methyl group | Unique reactivity patterns |

| Tert-butyl 3-(hydroxymethyl)-3-ethylmorpholine-4-carboxylate | Contains ethyl group | Different physical and chemical properties |

Case Study 1: Antitumor Activity Assessment

In a controlled laboratory setting, the antitumor efficacy of this compound was evaluated using the MTT assay. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with flow cytometry confirming apoptosis induction through caspase pathway activation.

Case Study 2: Antimicrobial Efficacy

The antimicrobial properties were assessed using disk diffusion methods against Staphylococcus aureus and Escherichia coli. Zones of inhibition ranged from 12 mm to 18 mm, indicating effective antibacterial activity.

作用机制

The mechanism of action of tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biological effects . The exact pathways involved depend on the specific application and target molecule .

相似化合物的比较

Substituent Variations on the Morpholine Ring

Ring System Modifications

Key Research Findings

Steric and Electronic Effects : The hydroxymethyl group in the target compound enhances nucleophilicity at the 3-position, enabling efficient coupling reactions (e.g., sulfonylation in ) .

Chiral Resolution : Enantiomers of the target compound are critical for drug efficacy; the (R)-form is preferred for kinase inhibition .

Derivative Utility : Pyridinylmethyl and formyl analogs serve as versatile intermediates for metal-catalyzed cross-coupling or reductive amination .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Property | Target Compound | Pyrazole Derivative | Ethoxy-oxoethyl Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | 217.26 | N/A | N/A |

| Melting Point (°C) | N/A | 86 | N/A (oil) |

| Boiling Point (°C) | 320.7 | N/A | N/A |

| Yield (%) | 92% ee | 62 | 35 |

生物活性

Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate, with the CAS number 473923-56-7, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is a morpholine derivative that exhibits various biochemical properties. Its structure includes a tert-butyl group and a hydroxymethyl substituent on the morpholine ring, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's mechanism of action involves:

- Enzyme Inhibition : It may inhibit certain enzymes that are crucial in metabolic pathways, thereby affecting cellular processes.

- Receptor Interaction : The compound might bind to specific receptors, influencing signaling pathways within cells.

Antitumor Properties

Research has indicated that this compound exhibits antitumor activity . A study demonstrated its ability to induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. The compound's effectiveness was evaluated using various assays to measure cell viability and apoptosis rates.

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promising antimicrobial activity against several bacterial strains. Laboratory studies indicated that it could inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Inhibits growth of Gram-positive and Gram-negative bacteria | |

| Enzyme Inhibition | Affects metabolic pathways |

Case Study: Antitumor Activity Assessment

In a controlled laboratory setting, this compound was tested on human cancer cell lines. The study utilized the MTT assay to assess cell viability. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 15 µM. Flow cytometry analysis further confirmed that the compound induced apoptosis through the activation of caspase pathways.

Case Study: Antimicrobial Efficacy

A separate study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Disk diffusion methods revealed zones of inhibition ranging from 12 mm to 18 mm, indicating effective antibacterial activity. Minimum inhibitory concentration (MIC) values were determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or ring-opening reactions of morpholine derivatives. For example, tert-butyl carbamate intermediates (e.g., tert-butyl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate) are synthesized using reagents like tosyl chloride under controlled anhydrous conditions . Optimization involves adjusting reaction temperature (typically 0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How is this compound characterized for structural confirmation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT) confirms the presence of key functional groups, such as the tert-butyl singlet at δ 1.4–1.5 ppm and morpholine protons at δ 3.4–4.0 ppm . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₁H₂₁NO₄: 232.1549). X-ray crystallography (e.g., CCDC 2201968) resolves stereochemistry and solid-state conformation for derivatives .

Q. What are the stability and storage guidelines for this compound under laboratory conditions?

- Methodological Answer : The compound is stable at room temperature in inert atmospheres (argon/nitrogen) but degrades in the presence of strong acids/bases or oxidizing agents. Store in amber vials at –20°C for long-term preservation. Monitor decomposition via TLC or HPLC; degradation products include morpholine ring-opened aldehydes .

Q. What safety precautions are critical during experimental handling?

- Methodological Answer : Use fume hoods to minimize inhalation risks. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, rinse immediately with water for 15 minutes. Avoid heat sources (≥100°C) to prevent decomposition into toxic gases (e.g., NOₓ) .

Advanced Research Questions

Q. How does stereochemistry at the 3-hydroxymethyl group influence reactivity in downstream applications?

- Methodological Answer : The (R)-enantiomer (CAS 215917-99-0) exhibits distinct reactivity in asymmetric catalysis. For example, chiral HPLC (Chiralpak IA column) separates enantiomers, and kinetic studies show 20–30% faster reaction rates for the (R)-form in amide couplings . Computational modeling (DFT) predicts steric hindrance differences between enantiomers during nucleophilic attacks .

Q. What strategies resolve contradictions in reaction yields reported across studies?

- Methodological Answer : Discrepancies often arise from trace moisture or residual catalysts. Implement rigorous drying protocols (e.g., molecular sieves in solvents) and quantify impurities via LC-MS. For example, residual tosyl chloride in intermediates reduces yields by 15–20%; quenching with aqueous NaHCO₃ mitigates this .

Q. How can this compound serve as a precursor in drug discovery?

- Methodological Answer : The hydroxymethyl group is a key site for functionalization. For instance, oxidation with Dess-Martin periodinane yields aldehyde intermediates for Schiff base formations in kinase inhibitor synthesis . In neuroactive compound studies, coupling with fluorophores via EDC/HOBt enables cellular uptake tracking .

Q. What advanced techniques validate its role in supramolecular assemblies or metal-organic frameworks (MOFs)?

- Methodological Answer : Single-crystal X-ray diffraction confirms coordination modes with transition metals (e.g., Cu²⁺ or Zn²⁺). Surface plasmon resonance (SPR) measures binding affinity (KD ≈ 10⁻⁶ M) in MOF-based sensors. Thermogravimetric analysis (TGA) assesses thermal stability up to 200°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。